2-((tert-Butoxycarbonyl)amino)-2-(4-chloro-3-methylphenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the protection of the amino group without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group efficiently. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O):
Trifluoroacetic acid (TFA): Used for the removal of the Boc group.
Triethylamine: Used as a base in the protection reaction.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its structural properties.
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4-chloro-3-methylphenyl)acetic acid is unique due to the presence of the 4-chloro-3-methylphenyl group, which imparts distinct chemical properties and potential biological activities compared to other Boc-protected amino acids.
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
AOCFKJTVLMGZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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